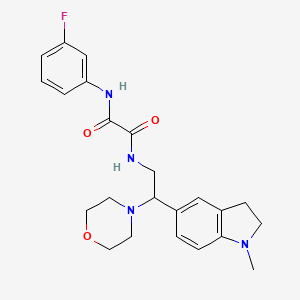
2-(5-Methylpyridin-2-yl)acetonitrile
概要
説明
2-(5-Methylpyridin-2-yl)acetonitrile is a chemical compound with the CAS Number: 38203-08-6 and a molecular weight of 132.16 . It has the IUPAC name (5-methyl-2-pyridinyl)acetonitrile . The compound is typically stored in an inert atmosphere at room temperature .
Synthesis Analysis
The synthesis of this compound involves the use of crude products which are purified by silica-gel column chromatography . The yield of this synthesis process is approximately 80% .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8N2/c1-7-2-3-8(4-5-9)10-6-7/h2-3,6H,4H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a boiling point of 105-106 °C (Press: 3 Torr) and a predicted density of 1.056±0.06 g/cm3 . It also has a predicted pKa value of 3.47±0.22 .作用機序
The mechanism of action of 5MP is not well understood. However, it is believed that the reaction of pyridine and acetonitrile in the presence of a base results in the formation of an intermediate, which then undergoes a series of rearrangements to form the desired product. Additionally, the reaction of pyridine with aldehydes or ketones in the presence of a base results in the formation of an intermediate, which then undergoes a series of rearrangements to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5MP are not well understood. However, it has been suggested that 5MP may have a role in the regulation of gene expression. Additionally, 5MP has been shown to have an inhibitory effect on the growth of certain bacteria, suggesting that it may have antibacterial properties.
実験室実験の利点と制限
The advantages of using 5MP in laboratory experiments include its availability and low cost. Additionally, 5MP is a versatile starting material for the synthesis of a wide range of compounds, including amides, esters, and ethers. However, the use of 5MP is limited by its reactivity, as it can easily react with other compounds.
将来の方向性
The future directions for the use of 5MP include its use in the synthesis of peptides, peptidomimetics, and other organic molecules. Additionally, 5MP may have potential applications in the development of new antibiotics and other drugs. Furthermore, 5MP may have potential applications in the development of new materials, such as polymers and nanomaterials. Finally, 5MP may have potential applications in the development of new catalysts for organic synthesis.
科学的研究の応用
5MP has been widely used in scientific research due to its versatility and wide range of applications. It has been used in the synthesis of a variety of biologically active compounds, including antibiotics, hormones, and vitamins. Additionally, 5MP has been used in the synthesis of pharmaceuticals and other active pharmaceutical ingredients (APIs). It has also been used in the synthesis of peptides, peptidomimetics, and other organic molecules.
Safety and Hazards
特性
IUPAC Name |
2-(5-methylpyridin-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-2-3-8(4-5-9)10-6-7/h2-3,6H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVRNNBFZQKRAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
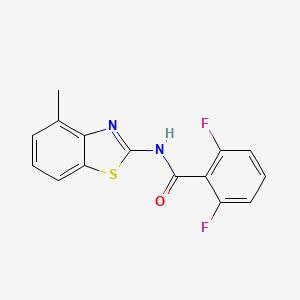


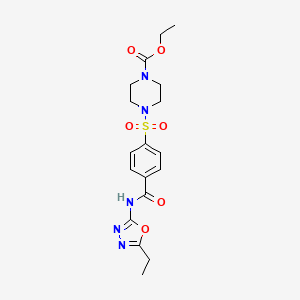


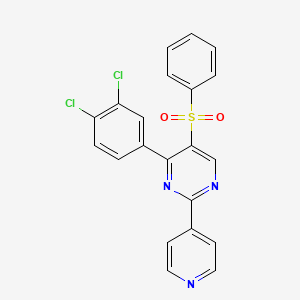
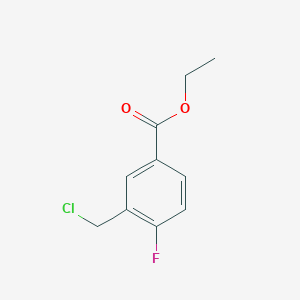
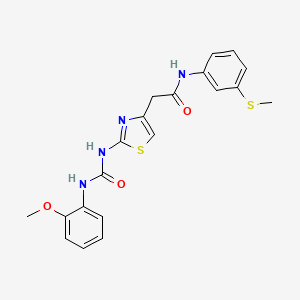
![(1R,5S)-3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-amine;hydrochloride](/img/structure/B2910564.png)
![2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-furansulfonyl chloride](/img/structure/B2910565.png)

![(E)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2910568.png)
